

Omipalisib vs gedatolisib mitochondrial inhibition

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Compound Focus: Omipalisib

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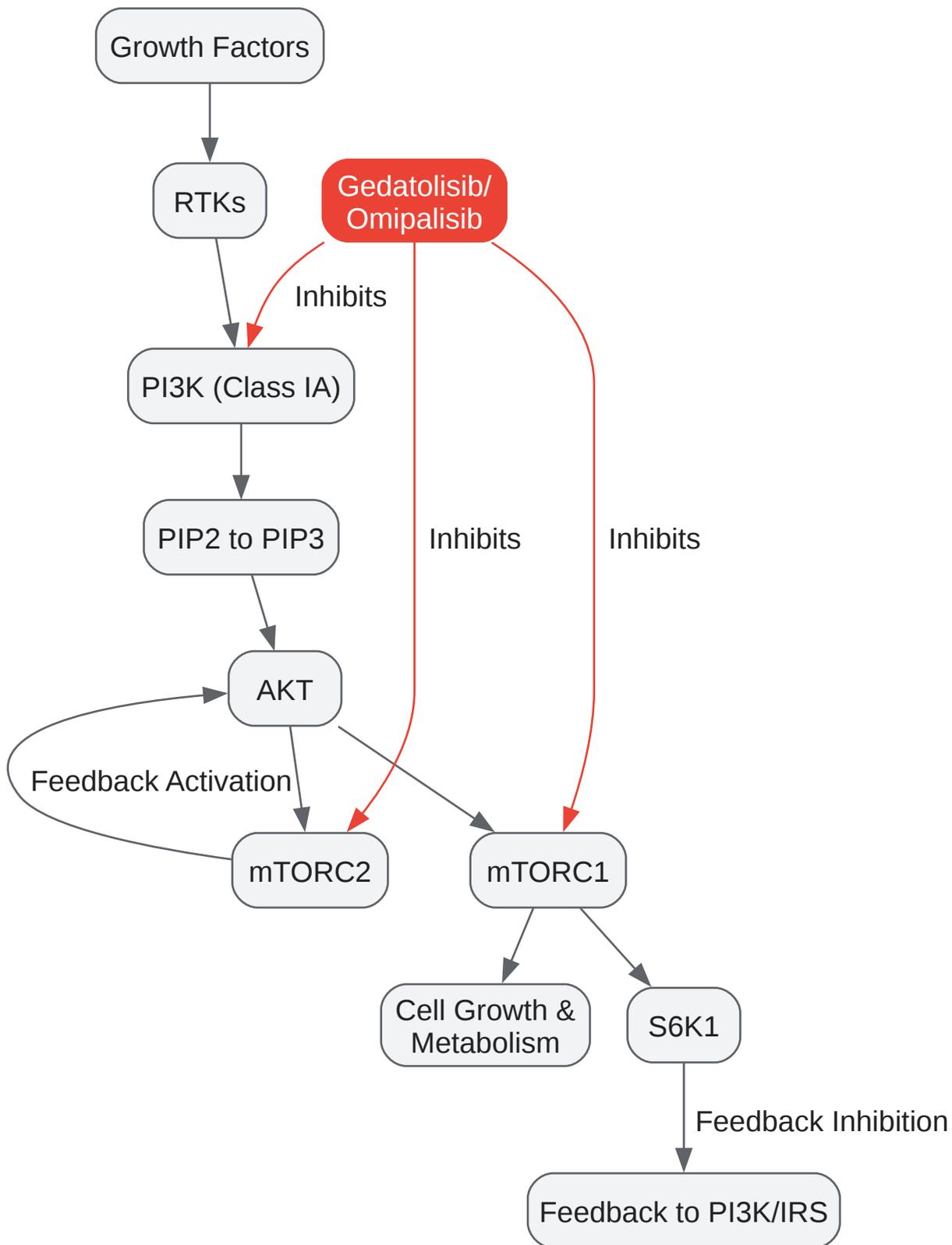
Profile Comparison: Gedatolisib vs. Omipalisib

Feature	Gedatolisib (PF-04691502)	Omipalisib (GSK2126458)
Primary Target	Pan-PI3K/mTOR dual inhibitor [1] [2]	Pan-PI3K/mTOR dual inhibitor [3] [4]
Key Molecular Activities	Potent, nanomolar inhibition of all Class I PI3K isoforms, mTORC1, and mTORC2 [1].	Potent inhibitor of PI3K α , δ , β , γ , and mTORC1/C2 [4].
Reported Mitochondrial/Energetic Effects	More effectively reduces oxygen consumption, glucose consumption, and lactate production than single-node inhibitors [1].	Information specific to mitochondrial inhibition from search results is limited.
Key Differentiating claim	Noted for balanced potency across all its targets [1].	In a preclinical screen, it was a top candidate for inhibiting schwannoma cell viability [4].
Clinical Status (as of 2025)	Phase 3 trials for HR+/HER2- breast cancer (VIKTORIA-1 & 2)	Preclinical research and early-phase trials; development for solid

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	[2].	tumors appears limited due to toxicity concerns [3] [4].

Mechanism of Action in the PAM Pathway

To understand their function, the following diagram illustrates the pathway these dual inhibitors target. Gedatolisib and **Omipalisib** work in the cytoplasm to simultaneously block multiple nodes in the pro-growth PI3K/AKT/mTOR (PAM) signaling cascade [5] [6].



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A key advantage of this dual-inhibition strategy is overcoming **compensatory feedback loops** [5] [1]. For example, when mTORC1 is inhibited alone, it can relieve its inhibitory feedback on PI3K, leading to pathway reactivation. By blocking both PI3K and mTOR simultaneously, these inhibitors can create a more profound and sustained suppression of the entire signaling network [1].

Experimental Approaches for Mitochondrial Analysis

Since the search results lack a direct comparison of mitochondrial effects, here are established experimental protocols you can use to conduct this analysis.

- **Seahorse XF Analyzer:** This is the gold-standard technology for profiling cellular metabolism in real-time.
 - **Mitochondrial Stress Test:** Measures key parameters of mitochondrial function by sequentially injecting modulators. This allows you to calculate the **Basal Respiration, ATP Production, Maximal Respiration, and Proton Leak** in cells treated with the inhibitors [1] [7].
 - **Glycolysis Stress Test:** Injects glucose and inhibitors to measure the **Glycolytic Rate** and **Glycolytic Capacity**, which is often linked to mitochondrial metabolic adaptations in cancer cells [1].
- **Metabolite Measurement**
 - **Protocol:** Use colorimetric or fluorometric commercial assay kits to quantify key metabolites in cell culture supernatants or lysates.
 - **Measurable Outcomes:**
 - **Glucose consumption** and **Lactate production** are indicators of glycolytic flux [1].
 - **ATP/ADP ratio** can reflect the cellular energy status.
 - **Aspartate levels**, as mitochondrial respiration is crucial for aspartate synthesis; depletion indicates electron transport chain impairment [3].
- **Oxygen Consumption Rate (OCR)**
 - **Protocol:** Directly measure the **OCR** in treated cells using a Seahorse Analyzer or clark-type oxygen electrode.
 - **Application:** A direct reduction in OCR is a clear indicator of impaired mitochondrial oxidative phosphorylation [1] [7].

Interpretation and Future Research Directions

- **Gedatolisib's Metabolic Impact:** Current evidence shows Gedatolisib more effectively suppresses **oxygen consumption rate (OCR)**, glucose use, and lactate output compared to single-node inhibitors like alpelisib or everolimus [1]. This suggests strong secondary mitochondrial inhibition resulting from comprehensive PAM pathway shutdown.
- **Omipalisib's Research Context:** **Omipalisib** is recognized as a potent preclinical tool, but recent literature focuses more on Gedatolisib's clinical progression. Its specific impact on mitochondrial function is less documented in the provided search results.
- **The Direct Comparison Gap:** The lack of head-to-head studies means it's unclear if one compound is inherently more potent against mitochondria. Differences in **cellular context, genetic backgrounds (e.g., PIK3CA or PTEN status)**, and off-target profiles could significantly influence outcomes [3] [6].

To advance your research, I suggest:

- **Designing a Direct Comparison:** Use the experimental protocols above to test both inhibitors in parallel under identical conditions in your relevant cell models.
- **Investigating Synthetic Lethality:** Explore whether these inhibitors create a **metabolic vulnerability** in cells with specific mutations. For instance, PI3K inhibitor-resistant cells with hyperactive mTORC1 show heightened sensitivity to mitochondrial inhibitors due to impaired autophagy, a state known as "**autophagy addiction**" [3].

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